An In-depth Technical Guide to the Synthesis of 7-Fluoro-2H-benzo[b]oxazin-3(4H)-one
An In-depth Technical Guide to the Synthesis of 7-Fluoro-2H-benzo[b]oxazin-3(4H)-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic pathway for 7-Fluoro-2H-benzo[b]oxazin-3(4H)-one, a fluorinated benzoxazinone derivative of interest in medicinal chemistry and drug discovery. This document details the core synthetic strategy, experimental protocols, and relevant chemical data.
Overview of the Synthetic Pathway
The primary route for the synthesis of 7-Fluoro-2H-benzo[b]oxazin-3(4H)-one involves a two-step process commencing with the readily available starting material, 2-amino-5-fluorophenol. The synthesis proceeds via an initial N-acylation with a chloroacetylating agent to form an intermediate, which then undergoes an intramolecular cyclization to yield the target benzoxazinone ring system.
A general representation of this synthetic approach is depicted below:
Caption: General synthetic scheme for 7-Fluoro-2H-benzo[b]oxazin-3(4H)-one.
Experimental Protocols
The following protocols are based on established methods for the synthesis of benzoxazinone derivatives and information derived from patent literature describing the synthesis of structurally related compounds.
Step 1: Synthesis of N-(4-fluoro-2-hydroxyphenyl)-2-chloroacetamide (Intermediate)
This step involves the selective N-acylation of 2-amino-5-fluorophenol with chloroacetyl chloride. The reaction is typically carried out in the presence of a base to neutralize the hydrogen chloride byproduct.
Experimental Workflow:
Caption: Workflow for the synthesis of the chloroacetamide intermediate.
Detailed Methodology:
-
A solution of 2-amino-5-fluorophenol (1.0 eq) in a suitable organic solvent, such as ethyl acetate, is prepared in a reaction vessel equipped with a stirrer and a dropping funnel.
-
An aqueous solution of a mild base, for example, sodium bicarbonate (2.0-3.0 eq), is added to the reaction mixture.
-
The mixture is cooled to a temperature between 0 and 5 °C using an ice bath.
-
Chloroacetyl chloride (1.0-1.2 eq) is added dropwise to the stirred biphasic mixture, maintaining the temperature below 5 °C.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 1-2 hours.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the organic layer is separated, washed sequentially with water and brine, and then dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure to yield the crude N-(4-fluoro-2-hydroxyphenyl)-2-chloroacetamide, which can be used in the next step without further purification or can be purified by recrystallization.
Step 2: Synthesis of 7-Fluoro-2H-benzo[b]oxazin-3(4H)-one (Final Product)
The second step involves an intramolecular Williamson ether synthesis, where the phenoxide, formed by the deprotonation of the hydroxyl group, displaces the chlorine atom of the chloroacetamide moiety to form the benzoxazinone ring.
Experimental Workflow:
Caption: Workflow for the cyclization to the final product.
Detailed Methodology:
-
The crude N-(4-fluoro-2-hydroxyphenyl)-2-chloroacetamide (1.0 eq) is dissolved in a polar aprotic solvent such as acetone or dimethylformamide (DMF).
-
A base, typically potassium carbonate (2.0-3.0 eq), is added to the solution.
-
The reaction mixture is heated to reflux and maintained at this temperature for several hours.
-
The reaction is monitored by TLC until the starting material is consumed.
-
After completion, the reaction mixture is cooled to room temperature, and the inorganic salts are removed by filtration.
-
The filtrate is concentrated under reduced pressure to give the crude product.
-
The crude 7-Fluoro-2H-benzo[b]oxazin-3(4H)-one can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Data Presentation
The following tables summarize the key quantitative data for the starting material, intermediate, and the final product.
Table 1: Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | CAS Number |
| 2-amino-5-fluorophenol | C₆H₆FNO | 127.12 | Off-white to light brown crystalline powder | 53981-24-1 |
| N-(4-fluoro-2-hydroxyphenyl)-2-chloroacetamide | C₈H₇ClFNO₂ | 203.59 | - | - |
| 7-Fluoro-2H-benzo[b]oxazin-3(4H)-one | C₈H₆FNO₂ | 167.14 | White to off-white solid | 103361-99-5 |
Table 2: Reaction Parameters (Representative)
| Step | Reactants | Key Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1 | 2-amino-5-fluorophenol | Chloroacetyl chloride, NaHCO₃ | Ethyl acetate/Water | 0 - RT | 1 - 2 | >90 (crude) |
| 2 | N-(4-fluoro-2-hydroxyphenyl)-2-chloroacetamide | K₂CO₃ | Acetone | Reflux | 4 - 8 | 70 - 85 (purified) |
Note: Yields are representative and can vary based on reaction scale and purification methods.
Table 3: Spectroscopic Data for 7-Fluoro-2H-benzo[b]oxazin-3(4H)-one
| Technique | Data |
| ¹H NMR | Predicted shifts: Aromatic protons in the range of 6.7-7.2 ppm, a singlet for the CH₂ group around 4.6 ppm, and a broad singlet for the NH proton above 10 ppm. |
| ¹³C NMR | Predicted shifts: Carbonyl carbon around 165 ppm, aromatic carbons between 105-150 ppm (with characteristic C-F couplings), and the CH₂ carbon around 67 ppm. |
| Mass Spec (MS) | m/z (ESI+): 168.04 [M+H]⁺ |
Note: Actual spectroscopic data should be obtained for characterization and confirmation of the synthesized compound.
This guide provides a foundational understanding of the synthesis of 7-Fluoro-2H-benzo[b]oxazin-3(4H)-one. Researchers are advised to consult relevant safety data sheets (SDS) for all chemicals used and to perform reactions in a well-ventilated fume hood. The provided protocols may require optimization to achieve desired yields and purity.
